![molecular formula C15H16N2O2 B6427467 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034377-49-4](/img/structure/B6427467.png)

2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

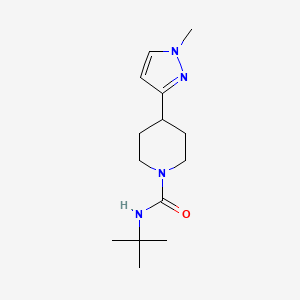

The compound “2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one” is a complex organic molecule. It contains an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a 2-oxa-5-azabicyclo[2.2.1]heptane structure, which is a type of oxabicyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures involves various organic chemistry reactions. For instance, 7-oxabicyclo[2.2.1]heptanes can be synthesized through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Additionally, 1,3-disubstituted ureas containing bicyclic groups can be synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The indole ring and the 2-oxa-5-azabicyclo[2.2.1]heptane structure would contribute to the three-dimensionality of the molecule .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, 7-oxabicyclo[2.2.1]heptanes can undergo C–O and C–C bond cleavage . Additionally, 1,3-disubstituted ureas can react with isocyanates .

Orientations Futures

Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, its potential biological activities and applications could be explored. For instance, given the known activities of similar compounds, it could be interesting to investigate whether this compound has any anticancer properties .

Mécanisme D'action

Target of Action

The primary target of F6543-1850 is the orphan nuclear receptor Nur77 . Nur77 is a unique transcription factor encoded by an immediate early gene and is considered a potential therapeutic target for cancer treatment .

Mode of Action

F6543-1850 interacts with Nur77, modulating its expression and activity . This interaction results in changes in the transcription of genes regulated by Nur77, affecting cellular processes such as cell survival and cell death .

Biochemical Pathways

The interaction of F6543-1850 with Nur77 affects multiple biochemical pathways. Nur77 is involved in various physiological and pathological processes, including mitogenic and apoptotic signaling . Therefore, modulation of Nur77 by F6543-1850 can have wide-ranging effects on these pathways.

Result of Action

The modulation of Nur77 by F6543-1850 has been shown to have anti-proliferative activity against various cancer cell lines, including H460 lung cancer cells, HepG2 liver cancer cells, and MCF-7 breast cancer cells . The compounds with IC50 values down to 20 μM exhibited selective cytotoxicity effects on the human lung cancer cell line (H460) and the normal lung cell line (MCR-5) .

Propriétés

IUPAC Name |

2-indol-1-yl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(17-8-13-7-12(17)10-19-13)9-16-6-5-11-3-1-2-4-14(11)16/h1-6,12-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOMKVZUAISDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)

![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427410.png)

![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B6427421.png)

![2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427426.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6427434.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B6427442.png)

![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![4-methyl-1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427460.png)

![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)

![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)

![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)